4-Hydroxy-4-methyl-7-[2-(pyridin-3-yl)piperidin-1-yl]hept-5-yn-2-one
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Overview
Description
4-HYDROXY-4-METHYL-7-[2-(3-PYRIDYL)PIPERIDINO]-5-HEPTYN-2-ONE is a complex organic compound that features a unique structure combining a pyridine ring, a piperidine ring, and a heptynone chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4-METHYL-7-[2-(3-PYRIDYL)PIPERIDINO]-5-HEPTYN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-4-METHYL-7-[2-(3-PYRIDYL)PIPERIDINO]-5-HEPTYN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperidine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
4-HYDROXY-4-METHYL-7-[2-(3-PYRIDYL)PIPERIDINO]-5-HEPTYN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HYDROXY-4-METHYL-7-[2-(3-PYRIDYL)PIPERIDINO]-5-HEPTYN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
Uniqueness
4-HYDROXY-4-METHYL-7-[2-(3-PYRIDYL)PIPERIDINO]-5-HEPTYN-2-ONE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H24N2O2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-hydroxy-4-methyl-7-(2-pyridin-3-ylpiperidin-1-yl)hept-5-yn-2-one |
InChI |
InChI=1S/C18H24N2O2/c1-15(21)13-18(2,22)9-6-12-20-11-4-3-8-17(20)16-7-5-10-19-14-16/h5,7,10,14,17,22H,3-4,8,11-13H2,1-2H3 |
InChI Key |
JHQIZBXNUJVHRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C#CCN1CCCCC1C2=CN=CC=C2)O |
Origin of Product |
United States |
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